molecular formula C20H22N2O4 B2718936 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide CAS No. 955634-99-8

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide

Cat. No.: B2718936
CAS No.: 955634-99-8
M. Wt: 354.406
InChI Key: IEDUUOSVDYNNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
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Scientific Research Applications

Metabolite Identification and Transporter-Mediated Excretion

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide and its metabolites have been identified in human biological samples, exploring their role in novel treatments for conditions such as stable angina and atrial fibrillation. The study highlighted the significant involvement of renal and hepatic uptake transporters in the excretion of these metabolites, indicating a complex interaction with the body's elimination systems. This research has broadened our understanding of the pharmacokinetics of novel therapeutic agents, suggesting potential pathways for drug excretion and interactions with human organic cation and anion transporters (Umehara et al., 2009).

PET Imaging of Tumor Proliferation

The compound has been explored as a marker for cellular proliferation in tumors, utilizing PET imaging to evaluate the safety, dosimetry, and feasibility of imaging tumor proliferation. This first human study assessed the correlation between tumor uptake and proliferative indices, providing a novel approach to understanding tumor biology and the potential for non-invasive diagnostic imaging techniques. The research demonstrates the promise of using such compounds in the evaluation of solid tumors, contributing to personalized medicine and the assessment of treatment efficacy (Dehdashti et al., 2013).

Synthetic Route Development

A practical and scalable synthetic route to the phosphate form of this compound highlights advancements in the synthesis of pharmacologically active molecules. This development not only provides a blueprint for the efficient production of this If channel inhibitor but also addresses environmental and scalability concerns associated with medicinal chemistry, paving the way for its broader application in therapeutic interventions (Yoshida et al., 2014).

AMPA Receptor Antagonism

Research into N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has explored their potential as noncompetitive AMPA receptor antagonists. This class of compounds has demonstrated anticonvulsant properties and offers insights into the design of new therapeutic agents targeting neurological disorders. The investigation into these derivatives underscores the importance of molecular modeling and pharmacological evaluation in the development of drugs with specific receptor modulatory actions (Gitto et al., 2003).

Sigma-2 Receptor Imaging

The compound has also been investigated as a ligand for sigma-2 receptors, providing a basis for imaging the sigma-2 receptor status of solid tumors using PET. This research has significant implications for oncology, offering a new avenue for the non-invasive assessment of tumor biology and the potential for monitoring therapeutic responses in real-time (Tu et al., 2007).

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(23)22-10-9-14-7-8-16(11-15(14)12-22)21-20(24)19-17(25-2)5-4-6-18(19)26-3/h4-8,11H,9-10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDUUOSVDYNNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.